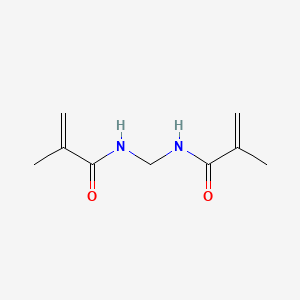

N,N'-Methylenebismethacrylamide

Description

The exact mass of the compound N,N'-Methylenebismethacrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Methylenebismethacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Methylenebismethacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[(2-methylprop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)8(12)10-5-11-9(13)7(3)4/h1,3,5H2,2,4H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURITJIWSQEMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062347 | |

| Record name | 2-Propenamide, N,N'-methylenebis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-15-1 | |

| Record name | Methylenebismethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Methylenebismethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2359-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N,N'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N,N'-methylenebis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenebis[methacrylamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-METHYLENEBISMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY8R7FG0A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of N,N'-Methylenebismethacrylamide in Polymerization: A Technical Guide

Abstract

N,N'-Methylenebismethacrylamide (MBMA), also commonly referred to as bisacrylamide, is a cornerstone cross-linking agent in the field of polymer chemistry. Its bifunctional nature, possessing two methacrylamide groups linked by a methylene bridge, allows it to covalently connect linear polymer chains, thereby forming a robust three-dimensional network. This guide provides an in-depth exploration of the fundamental role of MBMA in polymerization, elucidating its mechanism of action, the profound impact it has on the physicochemical properties of the resultant polymers, and its diverse applications across various scientific and industrial domains. From its critical function in creating the sieving matrix of polyacrylamide gels for biomolecule separation to its integral role in the formulation of advanced hydrogels for drug delivery and tissue engineering, MBMA's versatility is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance on the utilization of this essential cross-linker.

Introduction: The Architect of Polymer Networks

In the realm of polymer science, the transition from linear, soluble polymer chains to a macroscopic, three-dimensional gel network is a critical transformation enabled by cross-linking agents. N,N'-Methylenebismethacrylamide (MBMA) stands out as a highly effective and widely utilized cross-linker, particularly in the synthesis of polyacrylamide-based materials.[1] Its molecular structure, featuring two reactive vinyl groups, allows it to act as a bridge, copolymerizing with monomers like acrylamide to form a stable, interconnected polymeric structure.[2][3] This process of network formation is fundamental to the unique properties of the resulting materials, including their mechanical strength, swelling behavior, and porosity.[4][5]

The ability to precisely control the properties of the final polymer by simply adjusting the concentration of MBMA is a key reason for its widespread adoption.[4] This technical guide will delve into the intricacies of MBMA's function, providing a comprehensive understanding of its contribution to polymerization and its subsequent impact on material performance in critical applications.

Mechanism of Cross-Linking: Forging the Three-Dimensional Matrix

The primary role of MBMA in polymerization is to introduce cross-links between growing polymer chains. This occurs during free-radical polymerization, a common method for synthesizing polyacrylamide gels. The process can be initiated by chemical initiators, such as ammonium persulfate (APS) in the presence of a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), or by photochemical methods.[6][7]

The polymerization process proceeds as follows:

-

Initiation: The initiator generates free radicals.

-

Propagation: These free radicals react with acrylamide monomers, initiating the growth of linear polyacrylamide chains.

-

Cross-Linking: When a growing polymer chain encounters an MBMA molecule, the free radical can react with one of its vinyl groups. This incorporates the MBMA into the chain, leaving the second vinyl group available for further reaction.

-

Network Formation: The pendant vinyl group on the incorporated MBMA can then react with another growing polymer chain, creating a covalent bond—a cross-link—between the two chains.[2]

This continuous process of chain growth and cross-linking results in the formation of a complex, three-dimensional network, transforming the initial liquid monomer solution into a solid, yet porous, gel.

Caption: Key biomedical applications of MBMA-cross-linked hydrogels.

Industrial Applications

Beyond the laboratory and clinic, MBMA finds utility in various industrial processes:

-

Superabsorbent Polymers: Used in products like diapers and agricultural water-retaining agents due to their high water absorption capacity. * Adhesives and Coatings: The cross-linking properties of MBMA enhance the strength and durability of adhesives and coatings. [6]* Wastewater Treatment: MBMA-based polymers can act as flocculating agents to aid in the removal of suspended particles from water. [8]

Experimental Protocol: Preparation of a Polyacrylamide Gel

This section provides a standardized, step-by-step methodology for the preparation of a polyacrylamide gel for protein electrophoresis (SDS-PAGE), a common application of MBMA.

Safety Precaution: Acrylamide and MBMA are neurotoxins in their unpolymerized form. Always wear gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood when handling these chemicals. [9]

Materials and Reagents

-

Acrylamide/Bis-acrylamide solution (e.g., 30% w/v, 29:1 or 37.5:1 ratio)

-

Tris-HCl buffer (for resolving and stacking gels)

-

Sodium Dodecyl Sulfate (SDS)

-

Ammonium Persulfate (APS), 10% (w/v) solution (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Gel casting apparatus

Step-by-Step Procedure

-

Assemble the Gel Cassette: Thoroughly clean and assemble the glass plates of the gel casting apparatus according to the manufacturer's instructions. [10]2. Prepare the Resolving Gel Solution: In a small beaker or conical tube, combine the acrylamide/bis-acrylamide solution, Tris-HCl buffer for the resolving gel, SDS, and deionized water to the desired final volume and percentage. The total volume will depend on the size of the gel caster.

-

Initiate Polymerization: Gently swirl the solution to mix. Add the freshly prepared 10% APS solution, followed by TEMED. The amount of APS and TEMED will catalyze the polymerization. Immediately after adding TEMED, gently swirl the mixture. [10]4. Cast the Resolving Gel: Promptly and carefully pour the resolving gel solution into the gel cassette, leaving sufficient space at the top for the stacking gel.

-

Overlay with Water or Butanol: To ensure a flat and even surface, carefully overlay the resolving gel with a thin layer of water or water-saturated butanol.

-

Allow Polymerization: Let the gel polymerize for at least 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization. [10]7. Prepare the Stacking Gel Solution: In a separate tube, prepare the stacking gel solution, which has a lower acrylamide concentration and a lower pH buffer.

-

Cast the Stacking Gel: Pour off the overlay from the polymerized resolving gel and rinse with deionized water. Pour the stacking gel solution on top of the resolving gel.

-

Insert the Comb: Immediately insert the comb into the stacking gel solution, being careful to avoid trapping air bubbles. [10]10. Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. Once polymerized, the gel is ready for use in electrophoresis.

Caption: Workflow for casting a polyacrylamide gel.

Conclusion: An Indispensable Cross-linker

N,N'-Methylenebismethacrylamide is a fundamentally important molecule in polymer science, enabling the creation of diverse materials with tailored properties. Its role as a cross-linking agent is central to the formation of stable, three-dimensional polymer networks that are the foundation for numerous technologies. From the high-resolution separation of biomolecules in research laboratories to the development of advanced drug delivery systems and tissue engineering scaffolds, the impact of MBMA is far-reaching. A thorough understanding of its mechanism of action and the factors influencing the properties of the resulting polymers is essential for any scientist or researcher working in these fields. As materials science continues to advance, the versatility and reliability of MBMA will undoubtedly ensure its continued importance in the development of innovative new materials.

References

-

Ataman Kimya. N,N'-METHYLENEBISACRYLAMIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. [Link]

-

Wikipedia. N,N'-Methylenebisacrylamide. [Link]

-

WorldOfChemicals. N,N'-Methylenebisacrylamide: A Comprehensive Guide to its Properties, Applications, and Safety. [Link]

-

MDPI. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. [Link]

-

International Journal of Engineering Inventions. Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. [Link]

-

Ataman Kimya. N,N′-METHYLENEBISACRYLAMIDE. [Link]

-

ChemBK. N,N'-Methylenebisacrylamide. [Link]

-

NIH. Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Polyacrylamide Gel Electrophoresis with N,N'-Methylenebisacrylamide. [Link]

-

Designed Monomers and Polymers. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. [Link]

-

PubMed. Denaturing gel electrophoresis for sequencing. [Link]

-

ResearchGate. N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically-loaded drug and conjugated drug via acid-labile hydrazone linkage. [Link]

-

PubMed. N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. [Link]

-

Cosmo Bio. Polyacrylamide Gel Electrophoresis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. [Link]

-

MDPI. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. [Link]

-

ResearchGate. (PDF) Preparation and Analysis of DNA Sequencing Gels. [Link]

-

Springer Nature Experiments. Preparation and Analysis of DNA Sequencing Gels. [Link]

-

NIH. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. [Link]

-

RSC Publishing. Bacterial cellulose-poly(acrylic acid-co-N,N′-methylene-bis-acrylamide) interpenetrated networks for the controlled release of fertilizers. [Link]

-

Express Polymer Letters. Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. [Link]

-

Ataman Kimya. N,N'-METHYLENE-BIS-ACRYLAMIDE. [Link]

-

NIH. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. [Link]

-

SlidePlayer. Polymerization of acrylamide and N,N -methylenebisacrylamide to form a cross-linked polyacryl-amide gel. [Link]

-

ResearchGate. Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems. [Link]

-

Designed Monomers and Polymers. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. [Link]

-

MP Biomedicals. N,N-Methylene-Bis-Acrylamide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]

- 7. ijeijournal.com [ijeijournal.com]

- 8. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. jircas.go.jp [jircas.go.jp]

In-depth Technical Guide: Synthesis of N,N'-Methylenebismethacrylamide from Methacrylamide and Formaldehyde

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The presence of the alpha-methyl group on the methacrylamide backbone can significantly influence the reactivity of the vinyl group and the amide nitrogen, potentially altering reaction kinetics, optimal catalyst choice, temperature parameters, and side-product formation. Providing a guide based on such assumptions would not meet the rigorous standards of scientific integrity that you and your work demand.

Therefore, this document will instead provide a comprehensive overview of the synthesis of the well-characterized N,N'-Methylenebisacrylamide. This will serve as an authoritative reference point and a foundational framework from which you can strategically design your experimental approach for the synthesis of N,N'-Methylenebismethacrylamide. We will explore the established reaction mechanisms, detailed protocols, and characterization data for the acrylamide-based synthesis, which will be invaluable in your research and development efforts.

Part 1: Foundational Understanding: The Synthesis of N,N'-Methylenebisacrylamide

N,N'-Methylenebisacrylamide (MBAm) is a crucial crosslinking agent, most notably used in the formation of polyacrylamide gels for electrophoresis.[1] Its synthesis is a classic example of a condensation reaction between two equivalents of acrylamide and one equivalent of formaldehyde. This reaction can be catalyzed by either acid or base, with each approach offering distinct advantages and considerations.

Reaction Mechanism: A Tale of Two Catalysts

The fundamental transformation involves the formation of a methylene bridge between the amide nitrogens of two acrylamide molecules. The reaction proceeds via a key intermediate, N-(hydroxymethyl)acrylamide.[2]

-

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity. The amide nitrogen of acrylamide then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration and reaction with a second acrylamide molecule yield the final product.[3][4]

-

Base-Catalyzed Mechanism: Under basic conditions, the amide proton of acrylamide is abstracted, forming a more potent nucleophile. This anion then attacks the carbonyl carbon of formaldehyde. The resulting intermediate can then react with a second acrylamide molecule. However, it is important to note that under basic conditions, the N-(hydroxymethyl)acrylamide intermediate can be more stable.[2]

Caption: General reaction pathway for the synthesis of N,N'-Methylenebisacrylamide.

Key Experimental Parameters and Their Rationale

The successful synthesis of MBAm hinges on the careful control of several experimental parameters:

-

Stoichiometry: A 2:1 molar ratio of acrylamide to formaldehyde is typically employed to favor the formation of the desired bis-adduct.[5]

-

Catalyst: The choice between an acid or base catalyst will influence the reaction rate and the stability of intermediates. Acid catalysis is common for driving the reaction to completion.[3]

-

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessive heat can lead to unwanted polymerization of the acrylamide.[6]

-

Polymerization Inhibitor: The inclusion of a polymerization inhibitor, such as hydroquinone or p-hydroxyanisole, is critical to prevent the free-radical polymerization of the vinyl groups of acrylamide and the final product.[4]

-

Solvent: The reaction is often carried out in an aqueous medium, although organic solvents can also be used.[3]

Part 2: Experimental Protocol for N,N'-Methylenebisacrylamide Synthesis (Acid-Catalyzed)

The following protocol is a representative example of an acid-catalyzed synthesis of N,N'-Methylenebisacrylamide. This protocol should be adapted and optimized for the synthesis of N,N'-Methylenebismethacrylamide with appropriate safety precautions and analytical monitoring.

Materials and Equipment

| Material/Equipment | Purpose |

| Acrylamide | Reactant |

| Formaldehyde (37% solution) | Reactant |

| Sulfuric Acid (concentrated) | Catalyst |

| p-Hydroxyanisole | Polymerization Inhibitor |

| Deionized Water | Solvent |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | Prevent solvent loss |

| Magnetic stirrer and stir bar | Ensure homogenous mixing |

| Heating mantle | Temperature control |

| Ice bath | Cooling |

| Buchner funnel and filter paper | Product isolation |

| Beakers, graduated cylinders | General lab use |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge Reactants: To the flask, add deionized water, acrylamide, and the polymerization inhibitor, p-hydroxyanisole. Stir the mixture until the solids are fully dissolved.[6]

-

Add Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture while stirring.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the mixture. An exothermic reaction may occur.

-

Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and maintain it for a specified time (e.g., 2 hours) with continuous stirring.[6]

-

Cooling and Crystallization: After the reaction is complete, cool the flask in an ice bath to induce crystallization of the product.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with cold deionized water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified N,N'-Methylenebisacrylamide in a vacuum oven at a moderate temperature (e.g., 50°C).

Caption: A typical experimental workflow for the synthesis of N,N'-Methylenebisacrylamide.

Part 3: Characterization of N,N'-Methylenebisacrylamide

Proper characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Key Observances for N,N'-Methylenebisacrylamide | Reference |

| ¹H NMR | Signals corresponding to the vinyl protons, the methylene bridge protons, and the amide protons. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbons, vinyl carbons, and the methylene bridge carbon. | [3] |

| FTIR | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | [3] |

Part 4: Safety Considerations

Both acrylamide and formaldehyde are hazardous materials and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Acrylamide: A known neurotoxin and suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Formaldehyde: A known carcinogen and irritant to the eyes, skin, and respiratory system.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Part 5: Conclusion and Path Forward for N,N'-Methylenebismethacrylamide Synthesis

While a direct, validated protocol for the synthesis of N,N'-Methylenebismethacrylamide remains elusive in readily accessible literature, the information presented for its acrylamide analogue provides a robust starting point. Researchers aiming to synthesize the methacrylamide derivative should consider the following strategic approach:

-

Start with the Acrylamide Protocol: Use the detailed protocol for N,N'-Methylenebisacrylamide as a foundational method.

-

Systematic Optimization: Methodically vary key parameters such as temperature, reaction time, and catalyst concentration to determine the optimal conditions for the methacrylamide reaction.

-

Analytical Monitoring: Employ techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and identify the formation of the desired product and any significant side products.

-

Thorough Characterization: Once a product is isolated, comprehensive characterization using NMR, FTIR, and mass spectrometry is crucial to confirm the structure of N,N'-Methylenebismethacrylamide.

By leveraging the established chemistry of the acrylamide-based synthesis and applying systematic experimental design, the successful synthesis and characterization of N,N'-Methylenebismethacrylamide is an achievable goal for the dedicated researcher.

References

- Avşar, A., Gökbulut, Y., Ay, B., & Serin, S. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Designed Monomers and Polymers, 20(1), 434-440.

-

Wikipedia. (n.d.). N,N'-Methylenebisacrylamide. Retrieved from [Link]

-

Avşar, A., Gökbulut, Y., Ay, B., & Serin, S. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. ResearchGate. Retrieved from [Link]

- CN101462979A - Preparation method of N-N'-methylene diacrylamide. (n.d.). Google Patents.

-

Mastering Polyacrylamide Gel Electrophoresis with N,N'-Methylenebisacrylamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Methylenebisacrylamide | C7H10N2O2. (n.d.). PubChem. Retrieved from [Link]

-

N,N'-Methylenebisacrylamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

IR spectrum of N, N`-methylene-bis-acrylamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation method of N-N'-methylene diacrylamide. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (2017). Taylor & Francis. Retrieved from [Link]

-

Vibrational spectra and modified valence force field for N,N′-methylenebisacrylamide. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved from [Link]

- US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide. (n.d.). Google Patents.

-

Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. (n.d.). International Journal of Engineering Inventions. Retrieved from [Link]

-

N,N'-METHYLENEBISACRYLAMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]

- 5. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. Preparation method of N-N'-methylene diacrylamide - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Solubility of N,N'-Methylenebisacrylamide in Water and Organic Solvents

Introduction

N,N'-Methylenebisacrylamide (CAS: 110-26-9), often abbreviated as MBAm or BIS, is a crucial cross-linking agent extensively utilized in the synthesis of polyacrylamide gels for electrophoretic separation of proteins and nucleic acids.[1] Its utility extends to various other applications, including the production of hydrogels, adhesives, and as a component in photosensitive plastics.[2] A comprehensive understanding of its solubility characteristics in both aqueous and organic media is paramount for researchers, scientists, and professionals in drug development to ensure optimal formulation, reaction conditions, and purification processes.

This technical guide provides a detailed analysis of the solubility of N,N'-Methylenebisacrylamide, delving into its behavior in water and a range of organic solvents. We will explore the underlying chemical principles governing its solubility, present collated quantitative and qualitative data, and provide a robust experimental protocol for its determination.

Core Principles of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. For N,N'-Methylenebisacrylamide, its solubility is primarily influenced by:

-

Hydrogen Bonding: The presence of two amide (-CONH-) groups allows for both hydrogen bond donation (from the N-H) and acceptance (at the C=O). This is a key factor in its interaction with protic solvents like water and alcohols.

-

Polarity: The molecule possesses polar amide functionalities, contributing to its affinity for polar solvents.

-

Molecular Size and Structure: The relatively small and symmetric nature of the molecule influences its ability to fit into the solvent lattice.

A fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

Caption: Factors influencing the solubility of N,N'-Methylenebisacrylamide.

Aqueous Solubility

The solubility of N,N'-Methylenebisacrylamide in water is a critical parameter, particularly for its applications in biochemistry and hydrogel formation. While it is considered soluble, the reported quantitative values exhibit some variability across different sources. This variation can be attributed to differences in experimental conditions such as temperature and the purity of the compound.

The dissolution in water is facilitated by the formation of hydrogen bonds between the amide groups of N,N'-Methylenebisacrylamide and water molecules.

Temperature Dependence:

The aqueous solubility of N,N'-Methylenebisacrylamide is positively correlated with temperature. Increased thermal energy enhances the dissolution process by overcoming the lattice energy of the solid and promoting mixing. A notable increase in solubility is observed as the temperature rises.[3]

Solubility in Organic Solvents

The solubility of N,N'-Methylenebisacrylamide in organic solvents is dictated by the polarity and hydrogen bonding capabilities of the solvent. It generally shows good solubility in polar aprotic and protic organic solvents.

-

Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amide groups of N,N'-Methylenebisacrylamide, resulting in good solubility.[4]

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl pyrrolidone (NMP) are highly effective at dissolving N,N'-Methylenebisacrylamide.[3][5] Their high polarity and ability to act as hydrogen bond acceptors contribute to this strong solvating power.

-

Less Polar and Nonpolar Solvents: In solvents with low polarity and no hydrogen bonding capacity, such as chloroform and hydrocarbons, N,N'-Methylenebisacrylamide is practically insoluble.[5]

Enhancing Solubility:

For certain applications requiring highly concentrated solutions, the solubility of N,N'-Methylenebisacrylamide can be enhanced. One documented method involves the addition of a small amount of a caustic substance, such as sodium hydroxide, to a heated slurry of the compound in a polar solvent like DMF or NMP.[3] This process can lead to the formation of a homogeneous solution that remains stable upon cooling.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for N,N'-Methylenebisacrylamide in water and various organic solvents. It is important to note the temperature at which these measurements were conducted, as it significantly influences solubility.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 10 | 2 g/100 mL | [3] |

| Water | 18 | 0.01 - 0.1 g/100 mL | |

| Water | 20 | 20 mg/mL (2 g/100mL) | [6] |

| Water | 20 | 34.1 g/L (3.41 g/100mL) | [7] |

| Water | ~18 (64°F) | 0.1 - 1 mg/mL (0.01 - 0.1 g/100mL) | [8][9] |

| Water | 25 | 3 g/100 mL | [3] |

| Water | 50 | 6.5 g/100 mL | [3] |

| Water | 70 | 13 g/100 mL | [3] |

| Methanol | 30 | 8.2 g/100 mL | [3] |

| Ethanol | 30 | 5.4 g/100 mL | [3] |

| Acetone | 30 | 1.0 g/100 mL | [3] |

| Dioxane | 30 | 1.1 g/100 mL | [3] |

| Butyl cellosolve | 30 | 2.5 g/100 mL | [3] |

| Dimethylformamide (DMF) | 23 | 12.5 g/100 mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 31 mg/mL | |

| Glacial Acetic Acid | Not Specified | Sparingly soluble | [5] |

| Chloroform | Not Specified | Very slightly soluble | [5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[10] The following protocol is based on the principles outlined in the OECD Test Guideline 105.[2][11][12][13][14]

Objective: To determine the saturation concentration of N,N'-Methylenebisacrylamide in a specific solvent at a controlled temperature.

Materials:

-

N,N'-Methylenebisacrylamide (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Glass flasks or vials with airtight stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (pore size appropriate to remove undissolved particles, e.g., 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation: Accurately weigh an amount of N,N'-Methylenebisacrylamide that is in excess of its expected solubility and add it to a known volume of the solvent in a glass flask. The use of excess solid is crucial to ensure that a true equilibrium is reached.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 48 hours, and preliminary experiments may be necessary to determine the optimal equilibration time.[10][15]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. It is critical to maintain the temperature during this step.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant. To ensure the complete removal of any suspended solid particles, the sample should be filtered through a syringe filter or centrifuged.[12]

-

Concentration Analysis: Determine the concentration of N,N'-Methylenebisacrylamide in the filtered or centrifuged sample using a validated analytical method. For aqueous solutions, UV-Vis spectrophotometry can be a straightforward method, provided a suitable wavelength of maximum absorbance is identified and a calibration curve is prepared. High-Performance Liquid Chromatography (HPLC) is a more universal and precise method for a wider range of solvents.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., g/L, mg/mL) or mass per unit mass of solvent (e.g., g/100 g solvent) at the specified temperature.

Self-Validation and Trustworthiness:

To ensure the reliability of the results, the following measures should be implemented:

-

Perform the experiment in triplicate to assess reproducibility.

-

Analyze the solid phase after equilibration to confirm that no degradation or polymorphic transformation of the N,N'-Methylenebisacrylamide has occurred.

-

Approach equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to equilibrate at the target temperature) to verify that a true equilibrium has been reached.

Conclusion

The solubility of N,N'-Methylenebisacrylamide is a multifaceted property that is highly dependent on the choice of solvent and the prevailing temperature. It exhibits moderate solubility in water, which increases with temperature, and is readily soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. This comprehensive guide provides the necessary data and protocols for scientists and researchers to effectively utilize N,N'-Methylenebisacrylamide in their work, ensuring predictable and reproducible outcomes in their experimental and developmental endeavors. A thorough understanding and careful control of solubility parameters are essential for harnessing the full potential of this versatile cross-linking agent.

References

-

N,N'-Methylenebisacrylamide - ChemBK. (n.d.). Retrieved from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (n.d.). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

- Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents. (n.d.).

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved from [Link]

-

N,N'-Methylenebisacrylamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

N,N'-METHYLENEBISACRYLAMIDE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

N,N'-Methylenebisacrylamide - ChemBK. (n.d.). Retrieved from [Link]

-

N,N'-Methylenebisacrylamide - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]

- 2. oecd.org [oecd.org]

- 3. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]

- 4. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. N,N'-Methylenebisacrylamide CAS#: 110-26-9 [m.chemicalbook.com]

- 7. N,N'-Methylenebisacrylamide | 110-26-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. scielo.br [scielo.br]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Mechanism of Action of N,N'-Methylenebisacrylamide as a Crosslinker

This guide provides a comprehensive exploration of the chemical principles and practical applications of N,N'-Methylenebisacrylamide, a critical reagent in polymer science. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanism by which this crosslinker facilitates the formation of robust hydrogel networks, with a particular focus on polyacrylamide gels.

Introduction: The Pivotal Role of N,N'-Methylenebisacrylamide in Polymer Chemistry

N,N'-Methylenebisacrylamide, commonly abbreviated as MBA or BIS, is a bifunctional organic compound that serves as a cornerstone in the synthesis of crosslinked polymers.[1] Its molecular structure features two acrylamide moieties linked by a central methylene bridge.[2] This unique architecture allows it to act as a bridging unit, covalently linking long polymer chains to form a three-dimensional network. The resulting hydrogels are characterized by their high water content, tunable porosity, and mechanical stability, making them indispensable in a myriad of scientific and industrial applications, from biochemical separation techniques to advanced drug delivery systems.[1][3]

Chemical and Physical Properties of N,N'-Methylenebisacrylamide

A thorough understanding of the physicochemical properties of N,N'-Methylenebisacrylamide is fundamental to its effective application.

| Property | Value |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Molar Mass | 154.17 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C (with decomposition)[4] |

| Solubility in Water | Slightly soluble |

The Core Mechanism: Free-Radical Copolymerization

The crosslinking action of N,N'-Methylenebisacrylamide is realized through a free-radical copolymerization reaction, most commonly with acrylamide monomers.[5] This process can be dissected into three primary stages: initiation, propagation, and termination.

Initiation: The Genesis of Reactive Species

The polymerization cascade is triggered by the generation of free radicals. A widely employed initiator system for this purpose is the combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[6][7]

-

Activation of Persulfate: Ammonium persulfate serves as the source of free radicals. In solution, the persulfate anion can decompose to form two sulfate radical anions.

-

Catalysis by TEMED: TEMED acts as a catalyst, significantly accelerating the rate of free radical formation from APS.[8] The lone pair of electrons on the nitrogen atoms of TEMED interacts with the persulfate ion, facilitating its homolytic cleavage into sulfate free radicals.[9]

Caption: Crosslinking of two polyacrylamide chains by N,N'-Methylenebisacrylamide.

Termination: Cessation of Polymer Growth

The polymerization process concludes when two growing radical chains react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer network.

Controlling Hydrogel Properties: The Critical Role of Monomer and Crosslinker Concentration

The physical properties of the resulting polyacrylamide hydrogel, such as its pore size, elasticity, and mechanical strength, are critically dependent on the total monomer concentration (%T) and the concentration of the crosslinker, N,N'-Methylenebisacrylamide (%C). [6][10]

-

Total Monomer Concentration (%T): This is the total weight percentage of acrylamide and bisacrylamide in the polymerization solution. Higher %T values lead to denser gels with smaller pore sizes. [6]* Crosslinker Concentration (%C): This is the weight percentage of N,N'-Methylenebisacrylamide relative to the total monomer concentration. The ratio of acrylamide to bisacrylamide is a key determinant of the gel's properties. Increasing the crosslinker concentration generally leads to a more rigid gel with smaller pores, up to a certain point. [11][12]However, excessively high concentrations of bisacrylamide can lead to the formation of a more brittle and opaque gel due to increased bundling of the polymer chains. [6]

Practical Application: A Step-by-Step Protocol for Polyacrylamide Gel Electrophoresis (PAGE) Gel Preparation

The following protocol provides a standardized workflow for the preparation of a polyacrylamide gel for protein separation, a common application of N,N'-Methylenebisacrylamide.

Reagents and Materials:

-

Acrylamide/Bisacrylamide stock solution (e.g., 30% T, 2.67% C)

-

Tris-HCl buffer

-

Sodium Dodecyl Sulfate (SDS)

-

Ammonium Persulfate (APS), freshly prepared 10% (w/v) solution

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Gel casting apparatus

Workflow for Polyacrylamide Gel Preparation:

Caption: Standard workflow for casting a polyacrylamide gel.

Detailed Protocol Steps:

-

Assemble the Gel Casting Apparatus: Ensure the glass plates are clean and properly assembled in the casting stand to prevent leakage. [2]2. Prepare the Resolving Gel Solution: In a small beaker or tube, combine the acrylamide/bisacrylamide stock solution, Tris-HCl buffer, SDS, and deionized water to the desired final concentrations. [13]3. Initiate Polymerization: Add the freshly prepared 10% APS solution and TEMED to the resolving gel mixture. Swirl gently to mix. The addition of TEMED will catalyze the polymerization reaction initiated by APS. [2]4. Pour the Resolving Gel: Immediately pour the resolving gel solution into the gel cassette to the desired height.

-

Overlay the Gel: Carefully overlay the resolving gel with a thin layer of water-saturated isobutanol or deionized water. This creates a flat interface and prevents oxygen from inhibiting polymerization at the surface. [14]6. Allow Polymerization: Let the resolving gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates that polymerization is complete. [2]7. Prepare and Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Prepare the stacking gel solution, add APS and TEMED, and pour it on top of the resolving gel.

-

Insert the Comb: Immediately insert the comb into the stacking gel solution, taking care to avoid trapping air bubbles.

-

Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. Once polymerized, the gel is ready for use in electrophoresis. [2]

Conclusion: A Versatile Tool for Scientific Innovation

N,N'-Methylenebisacrylamide is a powerful and versatile crosslinking agent that has become an indispensable tool in modern research and development. Its ability to form well-defined hydrogel networks through a well-understood free-radical polymerization mechanism allows for the precise control of material properties. This has led to its widespread use in a diverse range of applications, from the fundamental separation of biomolecules to the cutting edge of drug delivery and tissue engineering. A thorough understanding of its mechanism of action is paramount for any scientist or researcher seeking to harness its full potential in their work.

References

-

Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]

-

What are the uses of APS and TEMED in SDS PAGE protocol. (2015, August 13). Retrieved from [Link]

-

Markelz Research Group. (n.d.). 3.15. Handcasting Polyacrylamide Gels. University at Buffalo. Retrieved from [Link]

-

The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. (n.d.). Retrieved from [Link]

-

What is the role and necessity of TEMED in SDS-PAGE?. (2015, September 2). ResearchGate. Retrieved from [Link]

-

Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel. (2017, February 18). YouTube. Retrieved from [Link]

-

SDS Page Gel Electrophoresis PAGE. (n.d.). Retrieved from [Link]

-

Lazzari, S., Pfister, D., Diederich, V., Kern, A., & Storti, G. (2014). Modeling of Acrylamide/N,N′-Methylenebisacrylamide Solution Copolymerization. Industrial & Engineering Chemistry Research, 53(30), 11956–11967. [Link]

-

Experiment 1: Polymerization of acrylamide in water. (n.d.). Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). Handcasting Polyacrylamide Gels. Retrieved from [Link]

-

Effect of acrylamide : bisacrylamide ratio (gel percentage = 6%, acrydite-DNA concentration = 10 m M). (n.d.). ResearchGate. Retrieved from [Link]

-

Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022, August 17). ACS Omega. [Link]

-

Free radical copolymerization mechanism for acrylamide and bisacrylamide. (n.d.). ResearchGate. Retrieved from [Link]

-

A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix. (2021, February 24). Frontiers in Cell and Developmental Biology. [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. (2022, October 19). Polymers. [Link]

-

Effect of the acrylamide/chitosan ratio on the swelling percentage of... (n.d.). ResearchGate. Retrieved from [Link]

-

Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022, August 17). National Institutes of Health. [Link]

-

Gel Preparation. (n.d.). SERVA Electrophoresis GmbH. Retrieved from [Link]

-

Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. (2015, September 9). ResearchGate. Retrieved from [Link]

-

9.4: Useful Polymers formed by Radical Chain Reactions. (2021, April 12). Chemistry LibreTexts. Retrieved from [Link]

-

Free radical cross-linking copolymerization of acrylamide and N,N'methylene-bisacrylamide by using Fe(III)/thiourea and Ce(IV)/thiourea redox initiator systems. (n.d.). Academia.edu. Retrieved from [Link]

-

Kinetic investigation of the dispersion polymerization of N,N′‐methylenebis(acrylamide) in the presence of various emulsifiers. (n.d.). ResearchGate. Retrieved from [Link]

-

The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. (n.d.). Retrieved from [Link]

-

A Kinetic Study of Acrylamide/Acrylic Acid Copolymerization Muhammad Haque A thesis presented to the University of Waterloo in. (n.d.). Retrieved from [Link]

-

(PDF) Modeling of Acrylamide/N,n′-Methylenebisacrylamide. (n.d.). Amanote Research. Retrieved from [Link]

Sources

- 1. A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.15. Handcasting Polyacrylamide Gels | Markelz Research Group [markelz.physics.buffalo.edu]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad.com [bio-rad.com]

- 7. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. serva.de [serva.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad.com [bio-rad.com]

- 14. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

N,N'-Methylenebisacrylamide: A Comprehensive Technical Guide for Advanced Research and Development

An In-depth Exploration of a Critical Crosslinking Agent: From Fundamental Properties to Advanced Applications in Drug Delivery and Biomaterials

Foreword

In the landscape of polymer chemistry and the life sciences, few reagents are as foundational yet versatile as N,N'-Methylenebisacrylamide. Commonly referred to as "bis-acrylamide," this small molecule plays a critical role as a crosslinking agent, enabling the formation of the polyacrylamide gels that are indispensable for the separation and analysis of proteins and nucleic acids. However, its utility extends far beyond the confines of traditional electrophoresis. In recent years, N,N'-Methylenebisacrylamide has emerged as a key component in the development of sophisticated hydrogels for cutting-edge applications in drug delivery, tissue engineering, and regenerative medicine. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of N,N'-Methylenebisacrylamide, delving into its core chemical principles, practical applications, and the causal relationships that underpin its functionality.

Section 1: Core Chemical and Physical Properties

N,N'-Methylenebisacrylamide, with the chemical formula C₇H₁₀N₂O₂, is the cornerstone of polyacrylamide gel formation. Its structure, featuring two acrylamide moieties linked by a central methylene bridge, allows it to act as a bifunctional crosslinking agent.

| Property | Value | Source |

| CAS Number | 110-26-9 | [1] |

| Molecular Weight | 154.17 g/mol | [2][3] |

| Appearance | White crystalline powder | |

| Synonyms | N,N'-Methylenebis(acrylamide), Bis-acrylamide, MBA, MBAA | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water |

Synthesis and Purification

The primary industrial synthesis of N,N'-Methylenebisacrylamide involves the reaction of acrylamide with formaldehyde in an aqueous solution. This reaction is typically catalyzed by an acid, such as sulfuric acid, and includes a polymerization inhibitor like copper(I) chloride to prevent premature polymerization of the acrylamide monomers. The reaction proceeds through an N-hydroxymethylacrylamide intermediate, which then reacts with another acrylamide molecule to form the final product.

A common purification method for crude N,N'-Methylenebisacrylamide is recrystallization from an acetone/water mixture. The purity of the final product is crucial, as impurities can interfere with the polymerization process and affect the final properties of the gel.

Section 2: The Mechanism of Crosslinking and Control of Polymer Properties

The fundamental utility of N,N'-Methylenebisacrylamide lies in its ability to form a three-dimensional polymer network with acrylamide. This polymerization is a free-radical chain reaction, typically initiated by ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).

The ratio of acrylamide to N,N'-Methylenebisacrylamide is the most critical factor in determining the physical properties of the resulting polyacrylamide gel. Specifically, this ratio dictates the pore size of the gel matrix, which in turn governs its sieving properties for the separation of macromolecules. A higher concentration of N,N'-Methylenebisacrylamide leads to a more highly crosslinked gel with smaller pores, which is ideal for separating smaller molecules. Conversely, a lower concentration of the crosslinker results in a gel with larger pores, suitable for the separation of larger molecules.

| Acrylamide:Bis-acrylamide Ratio | Approximate Pore Size (nm) | Typical Application |

| 19:1 | 5-20 | Separation of small proteins and peptides |

| 29:1 | 20-50 | General protein electrophoresis (SDS-PAGE) |

| 37.5:1 | 50-100 | Separation of larger proteins and nucleic acids |

Section 3: Applications in Research and Drug Development

While the primary application of N,N'-Methylenebisacrylamide remains in the preparation of polyacrylamide gels for electrophoresis, its role in advanced biomaterials is rapidly expanding.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a cornerstone technique in molecular biology, biochemistry, and proteomics. The ability to precisely control the pore size of the gel allows for the high-resolution separation of proteins and nucleic acids based on their size and charge.

Experimental Protocol: Preparation of a 12% Resolving Gel for SDS-PAGE

-

Prepare the following solutions:

-

30% Acrylamide/Bis-acrylamide solution (29:1 ratio)

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

-

In a 15 mL conical tube, combine the following:

-

4.0 mL of 30% Acrylamide/Bis-acrylamide solution

-

2.5 mL of 1.5 M Tris-HCl, pH 8.8

-

100 µL of 10% SDS

-

3.3 mL of deionized water

-

-

Gently mix the solution by inverting the tube.

-

Add 50 µL of 10% APS and 5 µL of TEMED.

-

Immediately and gently mix the solution and pour it between the glass plates of the casting apparatus.

-

Overlay the gel with a thin layer of water-saturated isobutanol or water to ensure a flat surface.

-

Allow the gel to polymerize for 30-60 minutes at room temperature.

Hydrogels for Drug Delivery

The ability to form biocompatible, porous hydrogels makes N,N'-Methylenebisacrylamide a valuable tool in the development of controlled drug delivery systems.[3] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner. The release mechanism can be tailored by controlling the crosslinking density of the hydrogel.[3]

-

Diffusion-controlled release: In less crosslinked hydrogels with larger pore sizes, the drug is released primarily through diffusion.

-

Swelling-controlled release: As the hydrogel swells in an aqueous environment, the polymer chains relax, allowing the encapsulated drug to diffuse out.

-

Degradation-controlled release: By incorporating biodegradable linkages, the hydrogel can be designed to degrade over time, releasing the drug as the matrix breaks down.

A notable example is the use of N,N'-Methylenebisacrylamide-crosslinked poly(acrylic acid) particles for the delivery of the anti-cancer drug doxorubicin.[4] In these systems, the drug can be physically loaded into the hydrogel or conjugated via an acid-labile linkage, allowing for pH-responsive release in the acidic tumor microenvironment.[4]

Biomaterials for Tissue Engineering

N,N'-Methylenebisacrylamide-crosslinked hydrogels are also being explored as scaffolds for tissue engineering. Their porous structure can mimic the extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation. The mechanical properties of these scaffolds can be tuned by adjusting the crosslinking density to match that of the target tissue.

Section 4: Safety and Handling

N,N'-Methylenebisacrylamide is a neurotoxin and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the solid powder or solutions.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Ingestion and Skin Contact: Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with soap and water.

-

Disposal: Dispose of waste containing N,N'-Methylenebisacrylamide in accordance with local, state, and federal regulations. Unpolymerized acrylamide and bis-acrylamide should be treated as hazardous waste.

Section 5: Conclusion

N,N'-Methylenebisacrylamide is a seemingly simple molecule with a profound impact on a wide range of scientific disciplines. Its role as a crosslinking agent is fundamental to the powerful separation techniques that have driven decades of discovery in the life sciences. As we look to the future, the versatility of N,N'-Methylenebisacrylamide in creating tunable, biocompatible hydrogels positions it as a key enabling technology in the development of next-generation drug delivery systems and tissue engineering solutions. A thorough understanding of its chemical properties and the causal relationships governing its performance is essential for any researcher or drug development professional seeking to harness its full potential.

References

-

N,N'-Methylenebisacrylamide. Wikipedia. [Link]

-

Methylenebisacrylamide. PubChem. [Link]

-

The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of N,N'-Methylenebismethacrylamide in Research and Development

An In-Depth Technical Guide to the Safe Handling of N,N'-Methylenebismethacrylamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Understanding the Criticality of Safe Handling

N,N'-Methylenebismethacrylamide, often referred to as "Bis," is an indispensable cross-linking agent in the synthesis of polyacrylamide gels for electrophoresis, a foundational technique in molecular biology, biochemistry, and drug development. Its ability to form a porous matrix enables the separation of proteins and nucleic acids, making it a cornerstone of modern research. However, the very reactivity that makes it an effective cross-linker also necessitates a profound respect for its potential hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a technical deep-dive into the safe handling, storage, and emergency procedures for N,N'-Methylenebismethacrylamide. Our approach is rooted in the principles of causality, ensuring that every procedural recommendation is underpinned by a clear understanding of the "why" behind the "how."

The Chemical and Toxicological Profile of N,N'-Methylenebismethacrylamide

A thorough understanding of the chemical and toxicological properties of a substance is the bedrock of safe laboratory practice.

| Property | Value | Source |

| Chemical Formula | C7H10N2O2 | [1] |

| Molecular Weight | 154.17 g/mol | |

| Appearance | White crystalline solid | [2] |

| CAS Number | 110-26-9 | [1] |

| Oral LD50 (Rat) | 390 mg/kg | [2][3] |

| Dermal LD50 (Rat) | 400 mg/kg | [3] |

N,N'-Methylenebismethacrylamide is classified as a hazardous substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Acrylamide-based compounds are known neurotoxins, and chronic exposure can lead to symptoms such as numbness, paralysis of the extremities, and weakness.[2][4] Furthermore, it is suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[3] Skin contact can cause irritation and may lead to allergic reactions.[1][2]

Engineering Controls: The First Line of Defense

The hierarchy of controls in laboratory safety prioritizes engineering controls to minimize exposure to hazardous substances.

-

Fume Hood: All weighing and handling of powdered N,N'-Methylenebismethacrylamide must be conducted in a certified chemical fume hood.[5] This is to prevent the inhalation of fine dust particles, which can easily become airborne.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The appropriate selection and use of PPE is critical to prevent personal exposure.

-

Gloves: Nitrile gloves are recommended for handling N,N'-Methylenebismethacrylamide.[5] Always inspect gloves for tears or punctures before use. If contamination occurs, remove and dispose of the gloves immediately, followed by thorough hand washing.[5]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against dust particles and splashes.[2]

-

Lab Coat: A lab coat must be worn to protect the skin and clothing from contamination.[5]

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a properly fitted N95 or P1 respirator may be necessary.[1]

Workflow for Donning and Doffing PPE

Caption: PPE Donning and Doffing Sequence.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Weighing and Aliquoting Solid N,N'-Methylenebismethacrylamide

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Aliquoting: To minimize the generation of airborne dust, it is best to take an aliquot from the main stock container that is close to the required amount.[5]

-

Weighing: Use a tared, sealable container for the final weighing on a balance located inside the fume hood.[5] Handle the container with care to avoid creating dust clouds.[2]

-

Cleanup: After weighing, carefully clean the balance and surrounding surfaces within the fume hood with a damp paper towel to collect any residual dust.[5]

Preparation of Acrylamide/Bis-Acrylamide Solutions

-

Dissolving: Add the weighed N,N'-Methylenebismethacrylamide and acrylamide to the appropriate solvent (usually water) within the fume hood.

-

Mixing: Use a magnetic stirrer to dissolve the solids, keeping the container covered to prevent splashes.

-

Post-Preparation: Once the solution is prepared, any residual unpolymerized acrylamide in the flask should be allowed to polymerize before cleaning.[5]

Emergency Procedures: A Plan for the Unexpected

A rapid and informed response to an emergency can significantly mitigate the consequences.

Spill Response

The appropriate response to a spill depends on its size and nature.

-

Minor Spills (Dry):

-

Major Spills:

Spill Response Workflow

Caption: N,N'-Methylenebismethacrylamide Spill Response.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops. | [1][2][3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][6] |

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are the final, critical steps in the safe management of N,N'-Methylenebismethacrylamide.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents.[2][6] The recommended storage temperature is 2-8°C.[6] Keep containers tightly closed and locked up.[1][6]

-

Disposal: Dispose of waste N,N'-Methylenebismethacrylamide and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Conclusion: A Culture of Safety

The safe handling of N,N'-Methylenebismethacrylamide is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the inherent risks and diligently applying the principles and protocols outlined in this guide, researchers can continue to leverage the power of this essential reagent while ensuring the well-being of themselves and their colleagues.

References

- Apollo Scientific. (2023, May 24). N,N'-Methylenebisacrylamide Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. (n.d.). N,N'-Methylenebis-Acrylamide Material Safety Data Sheet. Retrieved from Santa Cruz Biotechnology, Inc. website.

- University of California, Berkeley. (2022, December). Acrylamide Safe Operating Procedure. Retrieved from UC Berkeley Environment, Health & Safety website.

- SNF. (n.d.). AQUEOUS ACRYLAMIDE.

- Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Methylene bisacrylamide.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). N,N'-METHYLENEBISACRYLAMIDE.

- Sigma-Aldrich. (2024, August 7). N,N′-Methylenebisacrylamide Safety Data Sheet.

- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.

- Princeton University. (n.d.). Acrylamide. Retrieved from Princeton University Environment, Health & Safety website.

Sources

An In-Depth Technical Guide to Polyacrylamide Gel Electrophoresis: The Pivotal Role of Bis-Acrylamide

This guide provides a comprehensive exploration of the fundamental principles of polyacrylamide gel electrophoresis (PAGE), with a specialized focus on the function of N,N'-methylene-bis-acrylamide (bis-acrylamide) as a cross-linking agent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: The Foundation of Separation: An Introduction to PAGE

Polyacrylamide gel electrophoresis is a cornerstone technique in life sciences, enabling the separation of biological macromolecules like proteins and nucleic acids based on their electrophoretic mobility.[1][2] This mobility is a function of the molecule's length, conformation, and charge.[1] The polyacrylamide gel matrix acts as a molecular sieve, allowing for the differential migration of molecules under the influence of an electric field.[3] The versatility of PAGE stems from the ability to precisely control the pore size of the gel, a feature largely dictated by the concentration of acrylamide and the cross-linker, bis-acrylamide.[1][3][4]

PAGE can be performed under denaturing conditions, commonly using sodium dodecyl sulfate (SDS) for proteins, to separate molecules based on their molecular weight.[1] Alternatively, native PAGE preserves the molecule's higher-order structure, allowing for the analysis of protein complexes and their biological activity.[5]

Section 2: The Chemistry of Gel Formation: Polymerization and the Critical Role of Bis-Acrylamide

The formation of a polyacrylamide gel is a vinyl addition polymerization reaction initiated by a free-radical generating system.[6] The primary components involved are acrylamide monomers, bis-acrylamide as the cross-linking agent, ammonium persulfate (APS) as the initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst.[4][5][6][7]

The Polymerization Process:

-

Initiation: APS, in the presence of TEMED, generates free radicals.[6] TEMED accelerates the rate of free radical formation from persulfate.[6]

-

Propagation: These free radicals activate acrylamide monomers, initiating a chain reaction where activated monomers react with unactivated monomers to form long polymer chains.[6]

-

Cross-linking: Bis-acrylamide, which is essentially two acrylamide molecules linked at their non-reactive ends, is incorporated into the growing polymer chains.[1][8] This creates cross-links between the linear polyacrylamide chains, resulting in a three-dimensional, porous gel matrix.[1][6][8]

Caption: The polymerization and cross-linking of acrylamide to form a polyacrylamide gel.

The Decisive Role of the Acrylamide to Bis-Acrylamide Ratio:

The porosity of the polyacrylamide gel, a critical factor for molecular separation, is determined by two key parameters: the total monomer concentration (%T) and the weight percentage of the cross-linker (%C).[7]

-

%T (Total Monomer Concentration): This is the combined concentration of acrylamide and bis-acrylamide. Increasing %T leads to a decrease in pore size, which is beneficial for resolving smaller molecules.[1][3][9][10]

-

%C (Cross-linker Concentration): This represents the proportion of bis-acrylamide relative to the total monomer concentration. The relationship between %C and pore size is more complex; a concentration of 5% bis-acrylamide generally produces the smallest pores.[1][11]

The ratio of acrylamide to bis-acrylamide is therefore a crucial experimental variable that must be optimized for the specific application.[4][8] A common ratio for general protein separation is 37.5:1 or 29:1 (acrylamide:bis-acrylamide).[10][12] For separating high molecular weight proteins, a ratio of 37.5:1 is often preferred.[10]

Section 3: Experimental Protocols: A Self-Validating System

The reproducibility of PAGE results hinges on meticulous preparation of the gel and samples. The most widely used system is the discontinuous buffer system developed by Laemmli, which employs a stacking gel and a resolving gel.[4][13] This system concentrates the sample into a narrow band before it enters the resolving gel, leading to sharper bands and higher resolution.[4][14][15]

Step-by-Step Methodology for Casting a Discontinuous SDS-PAGE Gel

1. Preparation of Solutions:

-

30% Acrylamide/Bis-acrylamide Solution (e.g., 37.5:1 ratio): Dissolve 29.2g of acrylamide and 0.8g of bis-acrylamide in deionized water to a final volume of 100mL. Caution: Acrylamide is a neurotoxin and should be handled with care, wearing appropriate personal protective equipment.[1][10]

-

Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): Prepare a solution of 1.5 M Tris base and adjust the pH to 8.8 with HCl.[16]

-

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Prepare a solution of 0.5 M Tris base and adjust the pH to 6.8 with HCl.[16]

-

10% (w/v) SDS: Dissolve 10g of SDS in 90mL of deionized water and bring the final volume to 100mL.[16]

-